Methyl 2-cyano(2,2-dimethyltetrahydro-4H-pyran-4-ylidene)acetate
CAS No.: 14389-99-2
Cat. No.: VC2971981
Molecular Formula: C11H15NO3
Molecular Weight: 209.24 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 14389-99-2 |
|---|---|
| Molecular Formula | C11H15NO3 |
| Molecular Weight | 209.24 g/mol |
| IUPAC Name | methyl (2Z)-2-cyano-2-(2,2-dimethyloxan-4-ylidene)acetate |
| Standard InChI | InChI=1S/C11H15NO3/c1-11(2)6-8(4-5-15-11)9(7-12)10(13)14-3/h4-6H2,1-3H3/b9-8- |
| Standard InChI Key | YGFDEICDZALXGL-HJWRWDBZSA-N |
| Isomeric SMILES | CC1(C/C(=C(/C#N)\C(=O)OC)/CCO1)C |
| SMILES | CC1(CC(=C(C#N)C(=O)OC)CCO1)C |
| Canonical SMILES | CC1(CC(=C(C#N)C(=O)OC)CCO1)C |
Introduction
Methyl 2-cyano(2,2-dimethyltetrahydro-4H-pyran-4-ylidene)acetate is a compound belonging to the class of pyran derivatives. Pyran derivatives are characterized by a six-membered heterocyclic structure containing one oxygen atom. This compound is notable for its potential applications in medicinal chemistry, particularly in the development of therapeutic agents due to its unique structural features and biological activity.
Synthesis Methods
The synthesis of methyl 2-cyano(2,2-dimethyltetrahydro-4H-pyran-4-ylidene)acetate typically involves multi-component reactions and modifications of existing pyran derivatives. One-pot reactions are highlighted for their efficiency in synthesizing complex pyran derivatives, allowing for the optimization of yield and purity.
Biological Applications
Compounds of this class have been studied for their ability to inhibit specific enzymes or pathways involved in disease processes, such as cancer cell proliferation. For instance, certain pyran derivatives have shown inhibitory effects on cyclin-dependent kinases (CDKs), which are critical regulators of cell cycle progression.
Research Findings and Future Directions
Research continues into optimizing the synthesis and expanding the applications of methyl 2-cyano(2,2-dimethyltetrahydro-4H-pyran-4-ylidene)acetate across various fields. The use of computational chemistry tools can help predict its reactivity and interaction with biological targets, further enhancing its potential as a therapeutic agent.
Comparison with Related Compounds
Other pyran derivatives, such as methyl 2-cyano-2-(dihydro-2H-pyran-4(3H)-ylidene)acetate, have well-documented chemical properties like a molecular formula of C9H11NO3 and a molecular weight of 181.19 . These compounds share similar structural motifs but differ in specific functional groups, influencing their biological activities and applications.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume